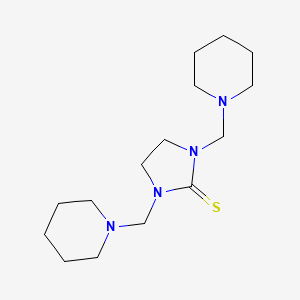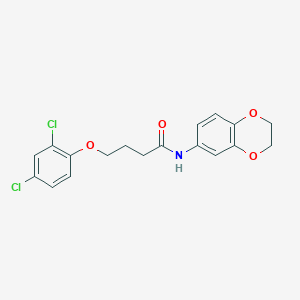
3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid is an organic compound with the molecular formula C10H8ClNO3 This compound is characterized by the presence of a chloro and methoxy substituent on a phenyl ring, along with a cyanoacrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-methoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form the corresponding cyanoacrylate intermediate.
Hydrolysis: The cyanoacrylate intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid involves its interaction with molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The chloro and methoxy substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloro-4-methoxyphenyl)propionic acid: Similar structure but lacks the cyano group.
(3-Chloro-4-methoxyphenyl)(hydroxy)acetic acid: Contains a hydroxyacetic acid moiety instead of the cyanoacrylic acid group.
Uniqueness
3-(3-Chloro-4-methoxyphenyl)-2-cyanoacrylic acid is unique due to the presence of both the cyano and acrylic acid functionalities, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C11H8ClNO3 |
|---|---|
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
(E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15/h2-5H,1H3,(H,14,15)/b8-4+ |
Clé InChI |
RNAVRFMVJTUERY-XBXARRHUSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)O)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)



![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)








